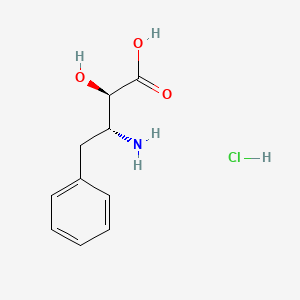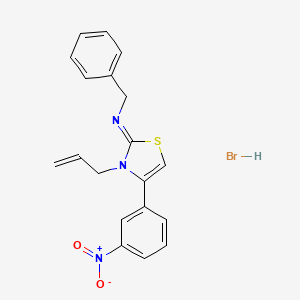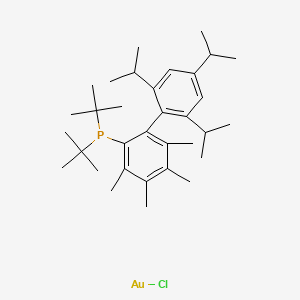
(2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: is a chiral amino acid derivative with significant importance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its chiral nature.
Industry: Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals, where chiral purity is crucial.
Mecanismo De Acción
The mechanism by which (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into chiral environments, such as enzyme active sites or receptor binding pockets, with high specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: This is the enantiomer of (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride and has different biological activities due to its opposite stereochemistry.
(2R,3R)-3-Amino-2-hydroxy-4-methylbutyric acid hydrochloride: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which allows it to interact with chiral environments in a highly selective manner. This makes it a valuable tool in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C10H14ClNO3 |
|---|---|
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9-;/m1./s1 |
Clave InChI |
OPVMPYQFOLATCK-VTLYIQCISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052573.png)

![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)





![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)

